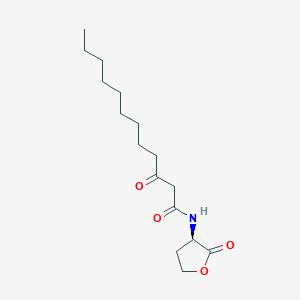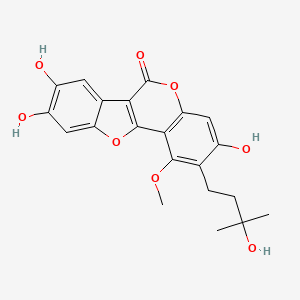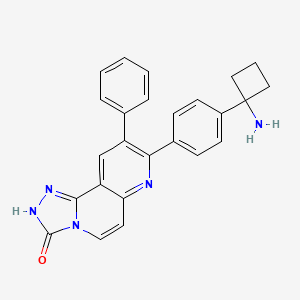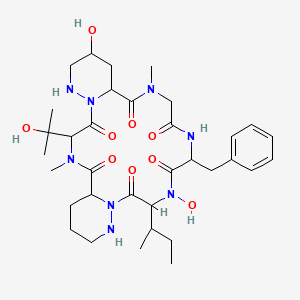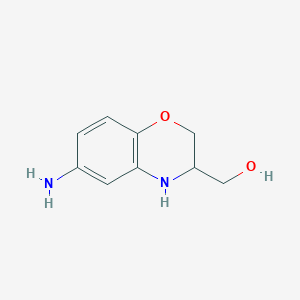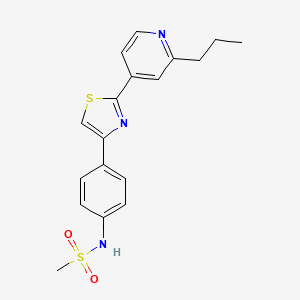
N-(4-(2-(2-丙基吡啶-4-基)噻唑-4-基)苯基)甲磺酰胺
描述
“N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide” is also known as FGH10019 . It is a novel inhibitor of sterol regulatory element-binding protein (SREBP) with an IC50 of 1 μM . It has been found to affect the triglyceride biosynthetic process and is associated with the metabolism of lipids and lipoproteins .
Molecular Structure Analysis
The InChI code for the molecule is1S/C18H19N3O2S2/c1-3-4-16-11-14 (9-10-19-16)18-20-17 (12-24-18)13-5-7-15 (8-6-13)21-25 (2,22)23/h5-12,21H,3-4H2,1-2H3 . This code represents the molecular structure of the compound. Unfortunately, a detailed molecular structure analysis is not available in the search results. Physical And Chemical Properties Analysis
The molecular weight of the compound is 373.5 . The IUPAC name is “N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide” and the SMILES notation isCCCC1=CC (=CC=N1)C1=NC (=CS1)C1C=CC (=CC=1)NS (C) (=O)=O . These properties can be used to further analyze the physical and chemical properties of the compound.
科学研究应用
合成和化学性质
化合物 N-(4-(2-(2-丙基吡啶-4-基)噻唑-4-基)苯基)甲磺酰胺,称为化合物 24 或 FGH10019,一直是各种化学合成研究的兴趣所在。在 Kamisuki 等人 (2011) 的一项研究中,它与其他脂肪抑素衍生物一起被合成和评估。这项研究强调了它作为种子分子的潜力,以便进一步开发,因为它具有很高的水溶性和膜渗透性,这是药物开发的关键特性 (Kamisuki 等人,2011)。
潜在药理应用
虽然尚未在现有文献中详细说明该化合物的具体药理应用,但其与其他磺酰胺衍生物的结构相似性表明了潜在的应用。例如,其他磺酰胺衍生物已被探索用于各种药理特性,包括抗炎和抗癌活性。Sondhi 等人 (2009) 合成了甲磺酰胺衍生物,并评估了它们的抗癌和抗炎活性,表明 N-(4-(2-(2-丙基吡啶-4-基)噻唑-4-基)苯基)甲磺酰胺具有类似的潜力 (Sondhi 等人,2009)。
结构和分子研究
已经进行了磺酰胺衍生物的结构研究,以了解它们的分子相互作用和性质。例如,Dey 等人 (2015) 对尼美舒利三唑衍生物进行了结构研究,它们与所讨论的化合物在结构上相关。此类研究有助于理解分子行为和相互作用,这对于潜在药理剂的开发至关重要 (Dey 等人,2015)。
属性
IUPAC Name |
N-[4-[2-(2-propylpyridin-4-yl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-3-4-16-11-14(9-10-19-16)18-20-17(12-24-18)13-5-7-15(8-6-13)21-25(2,22)23/h5-12,21H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAXXHRQPWGNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

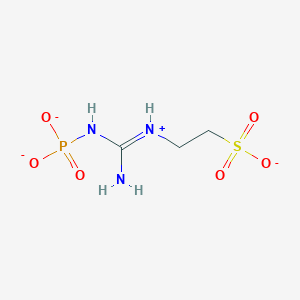
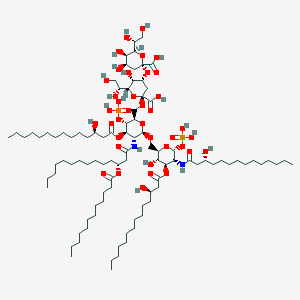
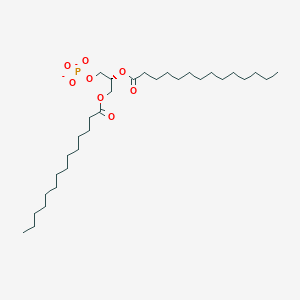
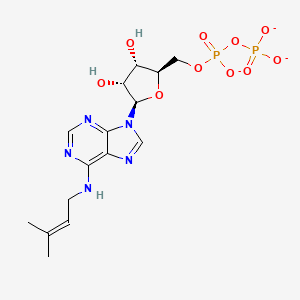
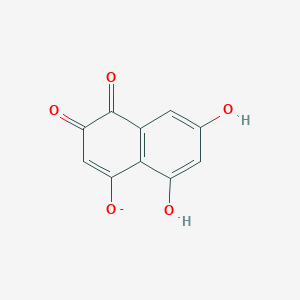
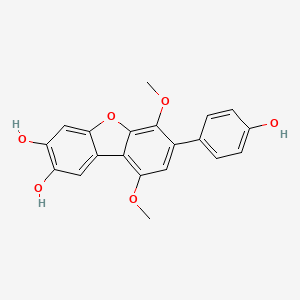
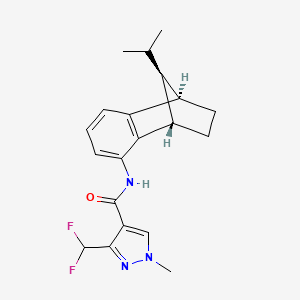
![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-Hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyloxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1262950.png)
![(11R,12S)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B1262952.png)
